1-Piperidin-1-ylpropan-2-yl dipropyl phosphate
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Overview
Description
1-Piperidin-1-ylpropan-2-yl dipropyl phosphate is an organophosphorus compound with the molecular formula C14H30NO4P. It is characterized by the presence of a piperidine ring and phosphate group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidin-1-ylpropan-2-yl dipropyl phosphate typically involves the reaction of piperidine with propyl halides followed by phosphorylation. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Nucleophilic Substitution: Piperidine reacts with propyl halides in the presence of a base to form 1-piperidino-2-propyl derivatives.
Phosphorylation: The resulting compound is then treated with a phosphorylating agent such as phosphorus oxychloride (POCl3) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-Piperidin-1-ylpropan-2-yl dipropyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphites or phosphonates.
Substitution: The piperidine ring and propyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include higher oxidation state phosphates, phosphites, phosphonates, and various substituted derivatives of the original compound.
Scientific Research Applications
1-Piperidin-1-ylpropan-2-yl dipropyl phosphate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Piperidin-1-ylpropan-2-yl dipropyl phosphate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may affect signaling pathways and cellular processes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Tri (1,3-dichloro-2-propyl) phosphate (TDCPP): A widely used organophosphorus flame retardant with neurotoxic effects.
Triphenyl phosphate (TPP): Another organophosphorus compound used as a plasticizer and flame retardant.
Dimethyl (1-piperidino-2-propyl) phosphate: Similar structure but with methyl groups instead of propyl groups.
Uniqueness
1-Piperidin-1-ylpropan-2-yl dipropyl phosphate is unique due to its specific combination of piperidine and phosphate groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
15870-41-4 |
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Molecular Formula |
C14H30NO4P |
Molecular Weight |
307.37 g/mol |
IUPAC Name |
1-piperidin-1-ylpropan-2-yl dipropyl phosphate |
InChI |
InChI=1S/C14H30NO4P/c1-4-11-17-20(16,18-12-5-2)19-14(3)13-15-9-7-6-8-10-15/h14H,4-13H2,1-3H3 |
InChI Key |
CIKKIOHCURROIM-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(OCCC)OC(C)CN1CCCCC1 |
Canonical SMILES |
CCCOP(=O)(OCCC)OC(C)CN1CCCCC1 |
Origin of Product |
United States |
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